Product packaging for Methyl 4-bromo-3-isopropoxybenzoate(Cat. No.:CAS No. 1154060-99-7)

Methyl 4-bromo-3-isopropoxybenzoate

Cat. No.: B1456996
CAS No.: 1154060-99-7
M. Wt: 273.12 g/mol
InChI Key: JDZLGDXYRFWYHO-UHFFFAOYSA-N
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Description

Substituted benzoate (B1203000) esters are a class of organic compounds derived from benzoic acid. wikipedia.org They are characterized by an ester group attached to a benzene (B151609) ring, which can be further functionalized with various substituent groups. These substituents play a critical role in modulating the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

Aromatic esters, including benzoate esters, are fundamental scaffolds in organic synthesis. mdpi.com Their utility stems from the dual reactivity of the ester and the aromatic ring. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, or it can be converted into amides through aminolysis. libretexts.org Furthermore, the carbonyl group of the ester can be targeted by reducing agents or organometallic reagents to form alcohols. libretexts.org

The aromatic ring, on the other hand, provides a stable core that can be selectively functionalized. The presence and position of substituents on the ring dictate the regioselectivity of further reactions, such as electrophilic aromatic substitution. wikipedia.org This adaptability makes aromatic ester scaffolds valuable starting points for constructing more complex, multi-functional molecules. mdpi.com Their role is pivotal in diversity-oriented synthesis, where a common scaffold is used to generate a library of structurally diverse compounds for screening in drug discovery and materials science. acs.org

The introduction of a halogen atom, such as bromine, onto the benzoate scaffold significantly enhances its synthetic utility. Halogenated aromatic compounds are key precursors in a wide array of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for the assembly of complex molecular architectures. For instance, Methyl 4-bromo-3-methylbenzoate is known to undergo Suzuki coupling reactions. sigmaaldrich.comsigmaaldrich.com

The presence of an isopropoxy group, an electron-donating substituent, on the benzene ring further modulates the reactivity of the scaffold. It influences the electron density of the aromatic ring, which can affect the rates and outcomes of coupling reactions and other transformations. The steric bulk of the isopropoxy group can also direct the regioselectivity of reactions on the aromatic ring. Therefore, halogenated isopropoxybenzoates are valuable intermediates, offering a combination of a reactive handle (the halogen) and a modulating group (the isopropoxy substituent) for fine-tuning the synthesis of target molecules.

While specific research on Methyl 4-bromo-3-isopropoxybenzoate is not extensively documented in publicly available literature, its academic relevance can be inferred from the study of closely related compounds. Analogous molecules like Methyl 4-bromo-3-methylbenzoate and Methyl 3-bromo-4-isopropoxybenzoate serve as important intermediates in the synthesis of more complex organic structures. sigmaaldrich.comsigmaaldrich.comachemblock.com For example, Methyl 4-bromo-3-methylbenzoate is used in the preparation of 4-bromo-3-vinylbenzoic acid and as a starting material in the total synthesis of (-)-martinellic acid. sigmaaldrich.com

Based on its structure, this compound is a promising building block for several reasons. The bromine atom at the 4-position can participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents at this site. The ester group at the 1-position can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-isopropoxybenzoic acid, or converted to other functional groups. bldpharm.com The isopropoxy group at the 3-position influences the electronic properties of the ring and can play a role in directing further synthetic transformations.

Future research trajectories for this compound could involve its use as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, or functional materials. Its potential lies in the ability to serve as a scaffold for creating molecules with specific electronic and steric properties, tailored for a particular application.

Chemical Data of this compound and Related Compounds

The following tables provide a summary of the chemical properties of this compound and its related analogs.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
CAS Number Not available
Appearance Not available
Melting Point Not available
Boiling Point Not available

Note: Data for this compound is based on its chemical structure, as specific experimental data is not widely available.

Table 2: Comparison of Related Substituted Methyl Benzoates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Applications
Methyl 4-bromo-3-methylbenzoate C9H9BrO2229.07 sigmaaldrich.comnih.govPrecursor for Suzuki coupling, synthesis of 4-bromo-3-vinylbenzoic acid, total synthesis of (-)-martinellic acid. sigmaaldrich.comsigmaaldrich.com
Methyl 3-bromo-4-isopropoxybenzoate C11H13BrO3273.13 achemblock.comBuilding block in organic synthesis. achemblock.com
Methyl 4-bromo-3-methoxybenzoate C9H9BrO3245.07 nih.govIntermediate for peptidoleukotriene antagonists. google.com
Methyl 4-bromo-3-hydroxybenzoate C8H7BrO3231.04 sigmaaldrich.comOrganic building block. bldpharm.com

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO3 B1456996 Methyl 4-bromo-3-isopropoxybenzoate CAS No. 1154060-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-10-6-8(11(13)14-3)4-5-9(10)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZLGDXYRFWYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271716
Record name Methyl 4-bromo-3-(1-methylethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154060-99-7
Record name Methyl 4-bromo-3-(1-methylethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154060-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-3-(1-methylethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of Methyl 4 Bromo 3 Isopropoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Elucidation

NMR spectroscopy serves as a powerful tool for delineating the precise arrangement of atoms within the Methyl 4-bromo-3-isopropoxybenzoate molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton (¹H) NMR Spectral Assignment and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

The aromatic region of the spectrum displays signals corresponding to the protons on the benzene (B151609) ring. A doublet of doublets and a doublet are typically observed, indicating a 1,2,4-trisubstituted pattern. The spin-spin coupling constants (J values), measured in Hertz (Hz), reveal the interactions between adjacent protons and are crucial for assigning their relative positions on the aromatic ring.

The aliphatic region of the spectrum contains signals for the isopropoxy and methyl ester groups. The isopropoxy group is characterized by a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The methyl ester group appears as a sharp singlet.

Interactive ¹H NMR Data Table for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.6-7.8d~8-91HAromatic H
~7.4-7.6dd~8-9, ~21HAromatic H
~7.1-7.3d~21HAromatic H
~4.5-4.7sept~61HOCH(CH₃)₂
~3.8-3.9s-3HCOOCH₃
~1.3-1.4d~66HOCH(CH₃)₂

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon (¹³C) NMR Spectral Deconvolution

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org The chemical shifts in ¹³C NMR are also reported in ppm relative to TMS. libretexts.org Each unique carbon atom in the molecule gives rise to a distinct signal.

The spectrum will show signals for the carbonyl carbon of the ester group, the aromatic carbons (both those bonded to hydrogen and the quaternary carbons), and the aliphatic carbons of the isopropoxy and methyl ester groups. The electronegativity of the bromine and oxygen atoms influences the chemical shifts of the attached carbons, causing them to appear at different positions in the spectrum. libretexts.org

Interactive ¹³C NMR Data Table for this compound

Chemical Shift (δ, ppm)Assignment
~165-167C=O (ester)
~155-157C-O (aromatic)
~132-134C-H (aromatic)
~125-127C-Br (aromatic)
~118-120C-H (aromatic)
~115-117C-H (aromatic)
~112-114C (quaternary aromatic)
~71-73OCH(CH₃)₂
~51-53COOCH₃
~21-23OCH(CH₃)₂

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and confirming the structural assignments made from 1D NMR data. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. youtube.com For this compound, COSY would confirm the coupling between the aromatic protons and the coupling between the methine and methyl protons of the isopropoxy group. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (one-bond C-H correlations). youtube.com This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com HMBC is crucial for identifying quaternary carbons and for connecting the different fragments of the molecule. For instance, it would show correlations between the ester methyl protons and the carbonyl carbon, and between the isopropoxy methine proton and the aromatic carbon to which the isopropoxy group is attached. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this compound, it can confirm through-space interactions between nearby protons, such as between the isopropoxy protons and the adjacent aromatic proton.

Mass Spectrometry (MS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. csic.es This precision allows for the determination of the elemental formula of this compound with a high degree of confidence. csic.es The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

LC-MS and GC-MS for Purity Assessment and Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. researchgate.netresearchgate.net

LC-MS: This technique is used to separate the components of a liquid mixture, and the mass spectrometer then provides mass information for each separated component. researchgate.net LC-MS is valuable for assessing the purity of a sample of this compound and for identifying any impurities or byproducts from its synthesis. researchgate.net

GC-MS: Similar to LC-MS, GC-MS separates volatile components of a mixture before they are introduced into the mass spectrometer. researchgate.net This technique is also used for purity assessment. The electron ionization (EI) method commonly used in GC-MS results in characteristic fragmentation patterns that can be used to confirm the structure of the compound by comparing the observed fragments with predicted fragmentation pathways. researchgate.net Key fragments would likely include the loss of the methoxy (B1213986) group, the isopropoxy group, and the bromine atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The IR spectrum is dominated by strong absorption bands arising from the carbonyl group (C=O) of the ester, typically observed in the region of 1720-1700 cm⁻¹. The aromatic C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ range. The C-O stretching vibrations of the ester and the ether linkage of the isopropoxy group are expected to produce strong bands between 1300 and 1000 cm⁻¹. The presence of the bromine atom attached to the aromatic ring can be identified by a C-Br stretching vibration, which typically occurs in the lower frequency region of the spectrum, around 600-500 cm⁻¹.

Raman spectroscopy complements the IR data, particularly for non-polar bonds. The symmetric stretching vibrations of the benzene ring and the C-C backbone often show strong Raman scattering. The following table summarizes the key vibrational modes for this compound, with assignments based on established group frequencies and data from similar molecules. researchgate.net

Table 1: Vibrational Mode Analysis of this compound
Vibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - RamanFunctional Group Assignment
ν(C-H) aromatic3100-30003100-3000Aromatic C-H stretch
ν(C-H) aliphatic2980-28502980-2850Aliphatic C-H stretch (isopropoxy, methyl)
ν(C=O)17151710Ester carbonyl stretch
ν(C=C) aromatic1585, 14701590, 1475Aromatic ring C=C stretch
δ(C-H) aliphatic1465, 13801460, 1375Aliphatic C-H bend
ν(C-O) ester12801275Ester C-O stretch
ν(C-O) ether12451240Aryl-alkyl ether C-O stretch
ν(C-Br)580575C-Br stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are influenced by the extent of conjugation and the presence of chromophores. The aromatic ring and the carbonyl group in this compound act as the primary chromophores.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The benzene ring gives rise to strong π → π* transitions, typically observed as two bands: the E2-band around 230-270 nm and the B-band, which is weaker and appears at longer wavelengths (270-300 nm). The substitution on the benzene ring, including the bromo, isopropoxy, and methyl ester groups, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands. The n → π* transition of the carbonyl group is generally weak and may be observed as a shoulder on the tail of the π → π* absorption band.

Table 2: Electronic Transitions of this compound
Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε)Assignment
π → π~245HighE2-band of the benzene ring
π → π~285ModerateB-band of the benzene ring
n → π*~310LowCarbonyl group

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Unit Cell Parameters and Space Group Determination

Table 3: Predicted Crystallographic Data for this compound (based on analogous structures)
ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)~14-16
b (Å)~6-8
c (Å)~18-22
α (°)90
β (°)~90-100 (for monoclinic)
γ (°)90
Z4 or 8

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions, which collectively dictate the supramolecular assembly. bohrium.commdpi.com Halogen bonding, a directional interaction involving the electrophilic region of the bromine atom and a nucleophilic atom (such as the oxygen of a carbonyl group), is likely to be a significant feature in the crystal packing. researchgate.net

Table 4: Predominant Intermolecular Interactions in the Crystal Structure of this compound
Interaction TypeDonorAcceptorTypical Distance (Å)
Halogen BondC-BrO=C~3.0 - 3.5
Hydrogen BondC(aromatic)-HO=C~2.4 - 2.8 (H···O)
Hydrogen BondC(aliphatic)-HO(ether)~2.5 - 2.9 (H···O)
π-π StackingBenzene RingBenzene Ring~3.5 - 4.0 (centroid-centroid)

Reactivity and Transformational Chemistry of Methyl 4 Bromo 3 Isopropoxybenzoate

Cross-Coupling Reactions at the Aryl Bromide Position

The bromine atom on the aromatic ring of Methyl 4-bromo-3-isopropoxybenzoate is a key functional group that enables a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for creating a carbon-carbon bond between an aryl halide and an organoboron compound. libretexts.org In the context of this compound, this reaction is utilized to synthesize biaryl compounds, which are common motifs in pharmaceuticals and materials science.

The reaction typically involves a palladium catalyst, a base, and a boronic acid or ester. The stability of the organoboron reagents to air and moisture makes this reaction particularly attractive for a wide range of applications. nih.gov The general mechanism proceeds through three main steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

For instance, the coupling of a similar compound, methyl 4-bromo-3-methylbenzoate, with 2-chloroboronic acid demonstrates the synthesis of a biaryl compound. sigmaaldrich.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Catalyst Palladium(0) complexes (e.g., Pd(PPh₃)₄)
Organoboron Reagent Arylboronic acids or esters
Base Potassium phosphate (B84403) (K₃PO₄), Sodium carbonate (Na₂CO₃)
Solvent Water, Toluene, Tetrahydrofuran (B95107) (THF)
Temperature Ambient to elevated temperatures (e.g., 40°C) nih.gov

Heck and Sonogashira Coupling for Carbon-Carbon Bond Formation

Sonogashira Coupling: The Sonogashira coupling is another pivotal palladium-catalyzed reaction that forms a carbon-carbon bond, in this case between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions. wikipedia.org The process typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than aryl bromides. wikipedia.org Challenges can arise with certain substrates, as noted in the attempted Sonogashira coupling of methyl-4-bromobenzoate with a hindered alkyne, which required reflux conditions. researchgate.net

Table 2: Comparison of Heck and Sonogashira Coupling

ReactionCoupling PartnerKey Reagents
Heck AlkenePalladium catalyst, Base
Sonogashira Terminal AlkynePalladium catalyst, Copper(I) co-catalyst, Amine base

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a highly effective method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org This reaction has broad applications in the synthesis of pharmaceuticals and has largely replaced harsher traditional methods. wikipedia.org The reaction's development has led to several generations of catalyst systems, allowing for the coupling of a wide variety of amines and aryl partners under increasingly mild conditions. wikipedia.org

The process involves the palladium-catalyzed cross-coupling of an amine with the aryl bromide. libretexts.org Key components of the reaction include a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. The reaction is typically carried out under an inert atmosphere. chemspider.com This method provides a direct route to aryl amines from aryl halides, a transformation that is often challenging to achieve through other synthetic routes. atlanchimpharma.com

Reactions Involving the Ester Functionality

The methyl ester group of this compound can undergo several important transformations, providing further avenues for molecular diversification.

Hydrolysis to the Corresponding Benzoic Acid

Ester hydrolysis is a fundamental reaction in organic chemistry where an ester is converted into its corresponding carboxylic acid and alcohol. In the case of this compound, hydrolysis would yield 4-bromo-3-isopropoxybenzoic acid. This transformation is typically achieved by reacting the ester with water in the presence of either an acid or a base catalyst.

Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that drives the reaction to completion. This typically involves heating the ester with a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The reaction produces the carboxylate salt, which is then acidified in a separate step to yield the final carboxylic acid.

Transesterification Reactions with Various Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester, 4-bromo-3-isopropoxybenzoate ester of the new alcohol, and methanol (B129727) as a byproduct.

The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in excess, or the methanol byproduct is removed as it is formed. This reaction is highly valuable for modifying the ester group to alter the physical and chemical properties of the molecule, which can be important in the synthesis of derivatives with specific characteristics.

Reduction to Alcohol Derivatives (e.g., (4-bromo-3-isopropoxy-phenyl)-methanol)

The methyl ester group of this compound can be readily reduced to the corresponding primary alcohol, (4-bromo-3-isopropoxy-phenyl)-methanol. This transformation is a fundamental reaction in organic synthesis, often employed to convert esters into more reactive or structurally diverse alcohol derivatives.

Detailed Research Findings:

While specific literature detailing the reduction of this compound is not extensively available, the reduction of similar aromatic esters is a well-established process. The use of powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous solvents like diethyl ether or tetrahydrofuran (THF) is the most common method for this type of transformation. The reaction typically proceeds with high yield and selectivity, without affecting the bromo or isopropoxy substituents.

For a compound with a similar substitution pattern, 3-bromo-4-methylbenzaldehyde, reduction to the corresponding alcohol has been achieved using sodium borohydride (B1222165) (NaBH₄) in methanol. chemicalbook.com This suggests that for the less reactive ester of this compound, a stronger hydride reagent like LiAlH₄ would be necessary for efficient conversion.

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde to form the final alcohol upon aqueous workup.

Table 1: Representative Conditions for the Reduction of Aromatic Esters to Alcohols

Reducing Agent Solvent Temperature Typical Reaction Time Comments
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether or THF0 °C to room temperature1-4 hoursStandard, high-yielding method for ester reduction. Requires anhydrous conditions and careful quenching.
Sodium Borohydride (NaBH₄)Methanol or EthanolRoom temperature to refluxSeveral hours to daysGenerally too weak to reduce esters efficiently unless specific activation methods are used.

Reactions at the Isopropoxy Group

The isopropoxy group (–OCH(CH₃)₂) in this compound is a relatively stable ether linkage. However, under specific conditions, it can undergo cleavage or modification.

Cleavage or Modification of the Isopropoxy Ether Linkage

Cleavage of aryl ethers typically requires harsh conditions, such as strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). These reagents can break the carbon-oxygen bond of the ether, converting the isopropoxy group into a hydroxyl group, which would yield Methyl 4-bromo-3-hydroxybenzoate. The choice of reagent is critical to avoid undesired side reactions, such as the hydrolysis of the ester group.

Modification of the isopropoxy group itself is less common. However, for a structurally similar compound, ethyl 3-bromo-4-isopropoxybenzoate, it has been noted that the isopropoxy group can be oxidized to a carbonyl group, though this would likely require specific and potent oxidizing agents and may not be a straightforward transformation.

Utilization of the Isopropoxy Group as a Stereochemical Handle

There is currently no available research to suggest that the isopropoxy group in this compound has been utilized as a stereochemical handle. The isopropyl group itself is achiral, and while it can exert steric influence on reactions at adjacent positions, it does not inherently introduce chirality into the molecule or its derivatives in a way that would make it a common stereochemical director in asymmetric synthesis.

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The benzene (B151609) ring of this compound is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The isopropoxy group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. The bromine atom is a deactivating but ortho-, para-directing substituent. The methyl ester group is a deactivating, meta-directing group.

The outcome of an EAS reaction on this substrate will be determined by the interplay of these directing effects. The powerful activating effect of the isopropoxy group is expected to be the dominant factor in determining the position of the incoming electrophile. The positions ortho and para to the isopropoxy group are C2 and C5. The C5 position is also para to the bromine atom.

Nitration and Sulfonation Studies

Specific studies on the nitration and sulfonation of this compound are not readily found in the literature. However, based on the directing effects of the existing substituents, the nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group (–NO₂) primarily at the C5 position, which is para to the strongly activating isopropoxy group and ortho to the deactivating bromo group.

A study on the nitration of 3-nitrobenzo[b]thiophen demonstrated that substitution occurs at all available positions on the benzene ring, indicating that under forceful conditions, multiple products can be formed. rsc.org For this compound, the major product of mononitration is predicted to be Methyl 4-bromo-3-isopropoxy-5-nitrobenzoate.

Sulfonation, typically using fuming sulfuric acid, would similarly be expected to yield the corresponding sulfonic acid at the C5 position.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product Rationale
NitrationHNO₃, H₂SO₄Methyl 4-bromo-3-isopropoxy-5-nitrobenzoateThe C5 position is strongly activated by the para-isopropoxy group.
SulfonationFuming H₂SO₄Methyl 4-bromo-3-isopropoxy-5-sulfonylbenzoateThe C5 position is the most sterically accessible and electronically enriched position for electrophilic attack.

Friedel-Crafts Acylation/Alkylation Studies

There are no specific published studies on the Friedel-Crafts acylation or alkylation of this compound. These reactions, which introduce an acyl or alkyl group to the aromatic ring, are catalyzed by Lewis acids such as aluminum chloride (AlCl₃). wikipedia.orgdepaul.edutamu.edu

The strong deactivating effect of the meta-directing methyl ester group, combined with the deactivating nature of the bromine atom, would make Friedel-Crafts reactions on this substrate challenging. The Lewis acid catalyst can also coordinate with the lone pairs on the oxygen atoms of the ester and ether groups, further deactivating the ring towards electrophilic attack. However, if the reaction were to proceed, the incoming electrophile would be directed to the C5 position by the dominant activating isopropoxy group.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on aryl halides is generally a challenging transformation that requires either the presence of strong electron-withdrawing groups on the aromatic ring or harsh reaction conditions. In the case of this compound, the benzene ring is not strongly activated towards traditional SNAr mechanisms.

The isopropoxy group at the 3-position is an electron-donating group, which tends to disfavor nucleophilic attack by increasing the electron density of the aromatic ring. Conversely, the methyl carboxylate group at the 1-position is electron-withdrawing and would activate the ring towards nucleophilic attack, particularly at the ortho and para positions. However, its influence is somewhat attenuated by the presence of the adjacent electron-donating isopropoxy group.

Despite the lack of strong activation, nucleophilic substitution of the bromide can be achieved under specific conditions, often catalyzed by transition metals.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileReagents and ConditionsProductNotes
AminesR-NH₂, Pd or Cu catalyst, base, heatMethyl 4-amino-3-isopropoxybenzoateBuchwald-Hartwig or Ullmann type coupling.
AlkoxidesR-O⁻ Na⁺, CuI, heatMethyl 4-alkoxy-3-isopropoxybenzoateUllmann condensation.
CyanideCuCN, DMF or NMP, high temperatureMethyl 4-cyano-3-isopropoxybenzoateRosenmund-von Braun reaction.

Radical Reactions and Single Electron Transfer Processes

The bromine atom in this compound can participate in radical reactions, typically initiated by radical initiators or through single electron transfer (SET) processes. These reactions open up synthetic pathways that are distinct from ionic transformations.

Radical-mediated transformations can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position. For instance, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a suitable hydrogen donor, reductive debromination can occur.

Single electron transfer processes, often involving alkali metals or low-valent transition metals, can generate an aryl radical anion intermediate. acs.org This highly reactive species can then undergo further reactions, such as fragmentation to form an aryl radical. This aryl radical is a versatile intermediate for forming new bonds. For example, cross-coupling reactions with various partners can be initiated via SET mechanisms. rsc.org

Table 2: Potential Radical and SET Reactions

Reaction TypeReagents and ConditionsIntermediatePotential Product
Reductive DebrominationAIBN, Bu₃SnH, heatAryl radicalMethyl 3-isopropoxybenzoate
Heck-type CouplingPd(OAc)₂, PPh₃, base, alkeneAryl-palladium speciesMethyl 4-alkenyl-3-isopropoxybenzoate
SET-initiated CouplingNa, liquid NH₃; or SmI₂Aryl radical anionDimerized or coupled products

Note: The reactions and intermediates presented in this table are based on established principles of radical and SET chemistry of aryl halides. acs.orgrsc.orglumenlearning.com Specific documented examples for this compound are limited.

Advanced Computational and Theoretical Studies of Methyl 4 Bromo 3 Isopropoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For Methyl 4-bromo-3-isopropoxybenzoate, these methods can elucidate its electronic structure and predict its reactivity in various chemical transformations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its most stable three-dimensional arrangement of atoms (ground state geometry). nih.gov These calculations would provide optimized bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C-O (isopropoxy) Bond Length ~1.36 Å
C=O (ester) Bond Length ~1.21 Å
C-O (ester) Bond Length ~1.34 Å
C-C (aromatic) Bond Lengths ~1.39 - 1.41 Å
O-C-C (isopropoxy) Angle ~109.5°

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and should be confirmed by specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the feasibility and pathways of chemical reactions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating isopropoxy group. The LUMO is likely to be centered on the electron-withdrawing methyl ester group and the carbon-bromine bond. A smaller HOMO-LUMO gap would suggest higher reactivity. Analysis of the FMOs can predict the most likely sites for electrophilic and nucleophilic attack. For example, in reactions with electrophiles, the positions with the highest HOMO density (ortho and para to the isopropoxy group) would be the most reactive. Conversely, nucleophilic attack would be favored at sites with high LUMO density, such as the carbonyl carbon of the ester. Studies on other substituted benzenes have successfully used FMO analysis to understand reaction mechanisms. scispace.comresearchgate.net

To fully understand a reaction mechanism, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations can be used to locate and characterize these transition states, providing information about the activation energy of a reaction.

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, TS calculations could elucidate the preferred mechanistic pathway. For example, in a palladium-catalyzed cross-coupling reaction, calculations could determine the energy barriers for oxidative addition, transmetalation, and reductive elimination steps. organic-chemistry.org Similarly, for a proposed reaction, different possible pathways can be modeled, and the one with the lowest activation energy would be predicted as the most favorable. DFT calculations have been successfully used to support proposed reaction mechanisms for various reactions involving substituted benzoates. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, including their conformational flexibility and interactions with other molecules. nih.gov

For this compound, the primary source of conformational flexibility is the rotation around the C-O bond of the isopropoxy group and the C-C bond connecting the ester group to the aromatic ring. MD simulations can explore the potential energy surface of these rotations to identify the most stable conformers and the energy barriers between them. nobelprize.orglumenlearning.compharmacy180.com The isopropoxy group, being relatively bulky, will have preferred orientations to minimize steric hindrance with the adjacent bromine atom and the ester group. researchgate.net

MD simulations are also invaluable for studying intermolecular interactions, such as how molecules of this compound would pack in a crystal lattice or interact in a solution. These simulations can predict properties like solubility and can be used to understand how the molecule might interact with a biological target, such as a protein binding site. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. tandfonline.comkashanu.ac.ir By developing a mathematical model based on a set of known compounds, the properties of new or untested molecules can be predicted.

For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. This would involve calculating a variety of molecular descriptors for a series of related benzoate (B1203000) derivatives and then using statistical methods, like multiple linear regression, to find a correlation with the desired property. tandfonline.com Such models are valuable in the early stages of research for screening large numbers of compounds and prioritizing them for synthesis and further testing. QSPR studies have been successfully applied to various classes of organic compounds, including benzene (B151609) derivatives and flavonoids. nih.govresearchgate.net

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can also predict spectroscopic data, which is crucial for the identification and characterization of new compounds. Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application.

Using DFT methods, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. nih.gov These can then be converted into predicted ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has significantly improved, making them a useful tool for assigning experimental spectra and confirming molecular structures. wisc.edukettering.edu For a molecule with a substituted benzene ring like this one, computational predictions can help to unambiguously assign the signals of the aromatic protons, which can sometimes be challenging due to complex splitting patterns. youtube.com

Applications and Derivatization in Specialized Chemical Synthesis

Precursor to Complex Organic Molecules

The strategic placement of the bromo and isopropoxy groups on the benzene (B151609) ring of methyl 4-bromo-3-isopropoxybenzoate makes it an ideal starting material for the construction of intricate organic structures. The bromine atom can participate in various cross-coupling reactions, while the ester and ether functionalities can be modified or carried through synthetic sequences.

While not its most prominent application, the chemical functionalities of this compound lend themselves to the synthesis of certain heterocyclic systems. The bromine atom can serve as a handle for cyclization reactions, either through intramolecular processes or by participating in metal-catalyzed reactions that form heterocyclic rings. For instance, it can be envisioned as a precursor for the synthesis of benzofurans or other fused ring systems, where the bromo substituent is displaced by a nucleophile to close a ring.

A primary application of this compound is as an intermediate in the synthesis of highly substituted and functionalized aromatic compounds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the introduction of a wide range of substituents at the 4-position of the benzene ring, including alkyl, aryl, and vinyl groups. This capability is crucial for the systematic development of molecules with tailored electronic and steric properties.

Reaction Type Reagent/Catalyst Product Type
Suzuki CouplingArylboronic acid / Pd catalystBiaryl compounds
Stille CouplingOrganostannane / Pd catalystAryl-substituted compounds
Heck ReactionAlkene / Pd catalystAlkenyl-substituted aromatics
Sonogashira CouplingTerminal alkyne / Pd/Cu catalystAlkynyl-substituted aromatics

Role in the Synthesis of Biologically Relevant Scaffolds (Non-Clinical Context)

In the realm of medicinal chemistry research, this compound has been utilized as a key starting material for the synthesis of various biologically relevant scaffolds. Its structural features are incorporated into the core of molecules designed to interact with specific biological targets.

The compound has been instrumental in the development of ligands for important receptors. For example, it has been used in the synthesis of agonists for the sphingosine-1-phosphate receptor 1 (S1P1), also known as endothelial differentiation gene 1 (Edg1). These agonists are of research interest for their potential role in modulating immune responses and vascular function. The synthesis often involves a Suzuki coupling reaction to displace the bromine atom and build up the final complex structure of the S1P1 agonist.

Furthermore, derivatives of this compound have been explored as precursors for agonists of the retinoic acid receptor alpha (RARα). These synthetic retinoids are valuable tools for studying the biological roles of RARα in cellular differentiation and proliferation.

The structural motifs present in this compound are also found in or can be elaborated to mimic portions of natural products. A notable example is its use in the synthesis of analogues of cystobactamids, a class of potent antibiotics. Researchers have employed this building block to systematically modify the aromatic core of the cystobactamid structure, allowing for the investigation of structure-activity relationships and the development of new antibiotic candidates. The synthesis of these analogues often relies on the conversion of the bromo-benzoate into a more complex side chain, which is then coupled to other fragments of the natural product.

Applications in Advanced Materials Research (Non-Clinical Context)

The utility of this compound extends beyond medicinal chemistry into the field of materials science. The ability to introduce various functional groups through cross-coupling reactions makes it a valuable monomer or precursor for the synthesis of functional polymers and other advanced materials. For instance, it can be used to create polymers with specific optical or electronic properties for applications in organic electronics. The isopropoxy group can enhance the solubility and processability of the resulting materials, which is a critical consideration in the fabrication of devices.

Material Class Synthetic Strategy Potential Application
Conjugated PolymersPolymerization via cross-coupling reactionsOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs)
Liquid CrystalsIncorporation into mesogenic structuresDisplay technologies
Functional MonomersDerivatization followed by polymerizationSpecialty polymers with tailored properties

Monomer in Polymer Chemistry Research

Despite the potential for the bromo and ester functionalities of this compound to be utilized in polymerization reactions, a thorough review of available scientific literature and chemical databases reveals no documented instances of this compound being used as a monomer in polymer chemistry research. While structurally related compounds, such as other substituted bromobenzoates, may serve as monomers, there is currently no specific information detailing the polymerization of this compound or the properties of any resulting polymers.

Precursor for Optoelectronic Materials

The development of novel organic materials for optoelectronic applications is a significant area of research. Aryl halides and benzoates are often employed as building blocks for the synthesis of conjugated molecules and polymers with desirable electronic and photophysical properties. However, there is no specific information available in the scientific literature to indicate that this compound has been utilized as a precursor for the synthesis of optoelectronic materials. Research in this field has explored a wide variety of molecular structures, but the specific application of this compound has not been reported.

Mechanistic Investigations of Chemical Transformations Involving Methyl 4 Bromo 3 Isopropoxybenzoate

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the rate at which a reaction proceeds and the factors that influence it. For a hypothetical reaction involving Methyl 4-bromo-3-isopropoxybenzoate, such as a Suzuki-Miyaura cross-coupling reaction to replace the bromine atom, kinetic analysis would be performed to determine the reaction order with respect to each reactant (the benzoate (B1203000), the boronic acid, the palladium catalyst, and the base), the rate constant, and the activation energy.

This would involve a series of experiments where the initial concentration of one reactant is varied while keeping the others constant. The progress of the reaction would be monitored over time, typically by measuring the disappearance of the starting material or the appearance of the product using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling of this compound

ExperimentInitial [this compound] (M)Initial [Arylboronic Acid] (M)Initial [Pd Catalyst] (mol%)Initial Rate (M/s)
10.10.1511.2 x 10⁻⁵
20.20.1512.4 x 10⁻⁵
30.10.3012.5 x 10⁻⁵
40.10.1524.8 x 10⁻⁵

From such data, the rate law for the reaction could be derived. For example, if doubling the concentration of this compound doubles the initial rate, the reaction is first order with respect to this reactant.

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H (D) for ¹H), one can track its position in the products and intermediates.

In a hypothetical hydrolysis of the ester group in this compound, the reaction could proceed via two possible pathways: acyl-oxygen cleavage or alkyl-oxygen cleavage. To distinguish between these, the reaction could be carried out in water labeled with the ¹⁸O isotope (H₂¹⁸O).

If the resulting carboxylic acid contains the ¹⁸O label and the methanol (B129727) does not, it would confirm an acyl-oxygen cleavage mechanism. Conversely, if the methanol is labeled with ¹⁸O, it would indicate an alkyl-oxygen cleavage pathway.

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it occurs, providing valuable information about the formation and consumption of reactants, intermediates, and products. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy are commonly employed.

For instance, during a hypothetical reduction of the ester group of this compound to an alcohol, in situ FTIR spectroscopy could be used to monitor the reaction. The disappearance of the characteristic ester carbonyl (C=O) stretching vibration (typically around 1720 cm⁻¹) and the appearance of the broad O-H stretching vibration of the alcohol product (around 3200-3600 cm⁻¹) would signify the progress of the reaction. This continuous monitoring can help in identifying transient intermediates that may not be observable by conventional analysis of quenched reaction aliquots.

Computational Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, computational studies can provide detailed insights into the structures of transition states and intermediates, as well as the activation energies for different possible reaction pathways.

For a reaction involving this compound, computational methods could be used to:

Model the geometries of the reactants, transition states, and products.

Calculate the energy barriers for different proposed mechanisms, thereby identifying the most likely pathway.

Simulate spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) to aid in the identification of experimentally observed species.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway of this compound

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants0.00.0
Transition State 1+15.2+18.5
Intermediate-5.7-3.1
Transition State 2+20.1+23.4
Products-12.3-10.0

These computational results can provide a detailed, atomistic-level understanding of the reaction mechanism that complements experimental findings.

Environmental and Sustainable Chemistry Considerations in Research and Production

Waste Minimization Strategies in Synthesis

A primary goal of green chemistry is the minimization of waste, a concept quantified by metrics like the E-factor (environmental factor) and atom economy. nih.gov The synthesis of Methyl 4-bromo-3-isopropoxybenzoate can be designed to be more efficient and generate less waste.

A plausible synthetic route to this compound starts from methyl 3-hydroxybenzoate. The key steps are the bromination of the aromatic ring and the subsequent etherification of the hydroxyl group.

Traditional Synthesis and Waste Generation: A common method for bromination involves using elemental bromine (Br₂) or N-bromosuccinimide (NBS). While effective, the use of Br₂ can lead to the formation of HBr as a byproduct, and NBS generates succinimide (B58015) as a waste product. patsnap.com The etherification step, a Williamson ether synthesis, typically employs an isopropyl halide (e.g., isopropyl bromide) and a base (e.g., potassium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This process generates inorganic salts as byproducts and involves the use of high-boiling point solvents that are difficult to remove and recycle.

Strategies for Waste Reduction: To minimize waste, alternative synthetic pathways and reagents can be considered. For instance, developing a one-pot synthesis where multiple reaction steps are carried out in the same reactor without isolating intermediates can significantly reduce solvent and energy consumption, as well as waste from purification steps. nus.edu.sg

Another strategy is the careful selection of reagents to improve atom economy. Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. acs.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which inherently generate byproducts. nih.govacs.org

Reaction Step Traditional Reagent Primary Waste Product Greener Alternative Reduced Waste
BrominationN-Bromosuccinimide (NBS) patsnap.comSuccinimideOxidative bromination with HBr and H₂O₂Water
EtherificationIsopropyl bromide, K₂CO₃ KBr, KHCO₃Isopropanol with a catalystMinimal salt waste

Development of Greener Solvents and Reagents for Synthesis

The choice of solvents and reagents is a critical factor in the environmental footprint of a chemical process. Many traditional solvents, such as chlorinated hydrocarbons and polar aprotic solvents, are toxic, flammable, or have high global warming potential. nih.govacs.org

Replacing Hazardous Solvents: In the synthesis of related compounds, solvents like dichloromethane (B109758), N,N-dimethylformamide (DMF), and carbon tetrachloride are often used. patsnap.comchemicalbook.com These solvents are facing increasing regulatory pressure due to their environmental and health impacts. sigmaaldrich.com Green chemistry research focuses on finding safer alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources like corncobs, is a viable substitute for dichloromethane and tetrahydrofuran (B95107). sigmaaldrich.comsigmaaldrich.com Cyclopentyl methyl ether (CPME) is another safer alternative to many ether solvents and is produced via a 100% atom-economic catalytic reaction. sigmaaldrich.com For polar aprotic solvents like DMF, alternatives such as Cyrene™, a bio-based solvent, or polyethylene (B3416737) glycol (PEG) can be considered. acs.org

Conventional Solvent Associated Hazard Greener Alternative(s) Source of Greener Alternative
Dichloromethane (DCM) Carcinogenicity, environmental persistence nih.gov2-Methyltetrahydrofuran (2-MeTHF) sigmaaldrich.com, Ethyl acetateRenewable (e.g., corncobs) sigmaaldrich.com, Bio-based
N,N-Dimethylformamide (DMF) Reprotoxic, high boiling point sigmaaldrich.comCyrene™, Polyethylene glycol (PEG) acs.orgBio-based (from cellulose)
Carbon Tetrachloride patsnap.comOzone-depleting, hepatotoxicGreener solvent mixtures, supercritical CO₂N/A

Safer Reagents: The use of safer reagents is also a key aspect of sustainable synthesis. For example, instead of using highly toxic and corrosive acyl chlorides for esterification, less hazardous alternatives can be employed. Direct esterification using a carboxylic acid and an alcohol with a solid acid catalyst is a greener option.

Catalytic Approaches for Enhanced Selectivity and Atom Economy

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher selectivity and efficiency, often under milder conditions and with lower waste generation. numberanalytics.com

Phase-Transfer Catalysis in Etherification: The Williamson ether synthesis, a key step in producing the isopropoxy group of this compound, can be significantly improved by using phase-transfer catalysis (PTC). acs.org In a typical Williamson synthesis, an alkoxide is reacted with an alkyl halide. This often requires a stoichiometric amount of a strong base and an anhydrous solvent. PTC allows the reaction to occur in a biphasic system (e.g., aqueous and organic), eliminating the need for anhydrous conditions and often reducing the amount of base required. wikipedia.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the anionic nucleophile (the phenoxide) from the aqueous phase to the organic phase where the alkyl halide is present. wikipedia.orgslideshare.net This can lead to faster reactions, milder conditions, and easier work-up, thereby reducing waste. crdeepjournal.org The use of PTC can make the process more energy-efficient and reduce the need for hazardous organic solvents. wikipedia.org

Improving Atom Economy with Catalysis: Catalytic approaches can also enhance atom economy. For instance, instead of a classical substitution reaction for etherification which has a theoretical maximum atom economy of less than 100%, a direct catalytic addition of an alcohol to a double bond (if a suitable precursor were used) would have a 100% atom economy. While not directly applicable to the synthesis from methyl 3-hydroxybenzoate, the principle guides the development of future, more sustainable synthetic routes. The development of catalytic systems that can directly activate C-H bonds for functionalization is an active area of research that could one day provide highly atom-economical routes to compounds like this compound.

By integrating these green chemistry principles—waste minimization, use of safer solvents and reagents, and application of catalytic methods—the research and production of this compound can be made more environmentally sustainable.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 4-bromo-3-isopropoxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : React 4-bromo-3-hydroxybenzoic acid with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to form the methyl ester, followed by isopropoxylation using isopropyl bromide and a phase-transfer catalyst .
  • Coupling Reactions : Utilize triazine-based reagents (e.g., 2,4,6-trichlorotriazine) to activate phenolic intermediates, enabling selective substitution at the 3-position with isopropoxy groups .
  • Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) to improve regioselectivity. Purify via column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm ester formation, bromine substitution, and isopropoxy group integration. Compare chemical shifts with analogous benzoate esters (e.g., δ ~1.3 ppm for isopropyl CH₃ groups) .
  • X-ray Crystallography : Determine molecular geometry and packing using single-crystal diffraction. Analyze intermolecular interactions (e.g., Br⋯Br or C–H⋯O) with software like ORTEP-III for visualization .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, ensuring isotopic patterns align with bromine’s natural abundance (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent hydrolysis .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to minimize degradation. Label containers with GHS-compliant hazard symbols .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model the molecule. Calculate electrostatic potential maps to identify electrophilic regions (e.g., bromine’s σ-hole for halogen bonding) .
  • Reactivity Predictions : Compare HOMO/LUMO energies with experimental redox potentials. Simulate nucleophilic attack trajectories at the ester carbonyl group to predict hydrolysis pathways .
  • Validation : Benchmark computed IR spectra against experimental data to refine force constants and scaling factors .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate reactions under standardized conditions (e.g., solvent purity, temperature control). Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification .
  • Data Triangulation : Cross-reference melting points and 13C^{13}\text{C} NMR shifts across multiple studies. For example, conflicting melting points may arise from polymorphic forms, necessitating DSC analysis .
  • Error Analysis : Statistically evaluate outliers using Grubbs’ test. Investigate solvent effects or trace metal contamination (e.g., from catalysts) that may alter reactivity .

Q. What role do non-covalent interactions play in the crystal packing of this compound?

  • Methodological Answer :

  • Halogen Bonding : Bromine’s σ-hole interacts with electron-rich regions (e.g., ester carbonyl oxygen) at distances of 3.3–3.5 Å, influencing layer stacking .
  • C–H⋯O Interactions : Analyze isopropoxy C–H groups engaging in weak hydrogen bonds (2.5–3.0 Å) with adjacent ester oxygens, stabilizing supramolecular assemblies .
  • Packing Analysis : Use Mercury or CrystalExplorer software to visualize Hirshfeld surfaces and quantify interaction contributions (e.g., Br⋯O vs. C–H⋯O) .

Q. What challenges arise in regioselective functionalization of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., trimethylsilyl) at the 4-bromo position to block undesired substitution during further reactions .
  • Catalytic Strategies : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with sterically hindered ligands to enhance selectivity for the 4-bromo site .
  • Kinetic Control : Optimize reaction temperature and solvent polarity to favor activation at the bromine-substituted position over the isopropoxy group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.